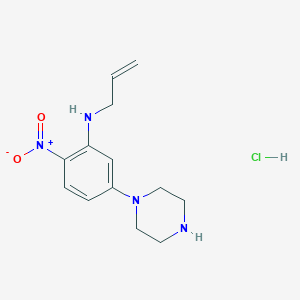

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride: is a chemical compound with a unique structure that includes an allyl group, a nitro group, and a piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Nitration: Introduction of the nitro group into the aromatic ring.

Alkylation: Introduction of the allyl group.

Piperazine Ring Formation: Formation of the piperazine ring through cyclization reactions.

Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The compound’s synthesis typically begins with 5-chloro-2-nitroaniline reacting with piperazine under basic conditions (K₂CO₃, DMAc, 120°C, 21 h) to form 5-(piperazin-1-yl)-2-nitroaniline (yield: 84%) . Subsequent allylation introduces the allyl group via:

-

Alkylation of the aniline NH : Allyl halides (e.g., allyl chloride) react with the free amine in the presence of bases (e.g., NaH or K₂CO₃) .

Nitro Group Transformations

The ortho-nitro group is electron-withdrawing, enabling:

-

Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts –NO₂ to –NH₂, forming N-allyl-2-amino-5-piperazin-1-ylaniline . This primary amine can undergo diazotization or reductive alkylation .

-

Electrophilic substitution : Limited due to deactivation by the nitro group, but directed by the piperazine’s electron-donating effects.

Allyl Group Reactivity

The allyl (–CH₂CH=CH₂) moiety participates in:

-

Heck coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., aryl iodides) to form extended conjugated systems .

-

Cyclization : Intramolecular cyclization via radical or transition-metal pathways to generate heterocycles (e.g., indoles) .

Example Cyclization Pathway

textN-Allyl derivative → Pd-catalyzed intramolecular coupling → 3-Methylindole[1]

Piperazine Ring Modifications

The piperazine nitrogen can undergo:

-

N-Alkylation/Arylation : Reacts with alkyl halides or aryl halides under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

-

N-Acylation : Forms amides with acyl chlorides or anhydrides.

Acid/Base Sensitivity

-

Protonation of piperazine : Forms water-soluble hydrochloride salts (as in the title compound) .

-

Nitro group instability : Prolonged exposure to strong acids may induce partial reduction or decomposition .

Photoreactivity

-

The nitro group promotes photooxidation , potentially generating reactive oxygen species (ROS) or peroxynitrite intermediates under UV light .

Intermediate for Heterocycles

The compound serves as a precursor for:

-

Carbazoles : Via Pd-catalyzed C–H activation and cyclization .

-

Indoles : Through allyl group participation in Heck-type reactions .

Key Transformation Table

| Starting Material | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Allyl derivative | Heck cyclization | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | 3-Methylindole | |

| N-Allyl derivative | C–H activation | Pd(II) catalyst, oxidant | Carbazole |

Applications De Recherche Scientifique

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-allyl-2-nitroaniline: Lacks the piperazine ring, leading to different chemical and biological properties.

2-nitro-5-piperazin-1-ylaniline: Lacks the allyl group, affecting its reactivity and applications.

N-allyl-2-nitro-5-methylpiperazine: Contains a methyl group instead of an aniline group, altering its chemical behavior.

Uniqueness

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H19ClN4O2

- Molar Mass : 298.77 g/mol

- CAS Number : 1052506-28-1

The compound features a piperazine ring, which is known for enhancing biological activity through various mechanisms, including modulation of neurotransmitter systems and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains. The nitro group in N-allyl-2-nitro-5-piperazin-1-ylaniline may also contribute to its antimicrobial efficacy by generating reactive nitrogen species that damage bacterial DNA and proteins.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-allyl-2-nitro-5-piperazin-1-ylaniline | 25–50 | Antimicrobial against M. tuberculosis H37Rv |

| Compound A | 62.5–100 | Moderate activity |

| Compound B | 200–1000 | Minimal activity |

Anticancer Activity

This compound has shown promise as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

A notable study indicated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperazine Ring : Enhances bioavailability and interaction with biological targets.

- Nitro Group : Increases reactivity and potential for generating free radicals.

- Allyl Substituent : Provides flexibility in binding to target sites.

Research has shown that modifications to these structural elements can lead to variations in potency and selectivity against specific biological targets, including enzymes involved in cancer proliferation and microbial resistance mechanisms.

Study on Antimicrobial Efficacy

In a comparative study, this compound was evaluated against standard antibiotics for its efficacy against Mycobacterium tuberculosis. The results indicated that it possesses comparable or superior activity compared to established treatments like Rifampicin, suggesting its potential as a new therapeutic agent for tuberculosis management.

Anticancer Research

A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be further developed as a candidate for cancer therapy.

Propriétés

IUPAC Name |

2-nitro-5-piperazin-1-yl-N-prop-2-enylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2.ClH/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16;/h2-4,10,14-15H,1,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQWPDNXNVQDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.